5-(4-Bromo-3-methylbenzyl)-4-methylthiazol-2-amine
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Overview
Description
5-(4-Bromo-3-methylbenzyl)-4-methylthiazol-2-amine is an organic compound with the molecular formula C12H13BrN2S. It is a thiazole derivative, characterized by the presence of a bromine atom and a methyl group on the benzyl ring, as well as a methyl group on the thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-3-methylbenzyl)-4-methylthiazol-2-amine typically involves the reaction of 4-bromo-3-methylbenzyl chloride with 4-methylthiazol-2-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromo-3-methylbenzyl)-4-methylthiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the benzyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base and a suitable solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
5-(4-Bromo-3-methylbenzyl)-4-methylthiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(4-Bromo-3-methylbenzyl)-4-methylthiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Bromo-3-methylbenzyl)-4-methyl-1,3-thiazol-2-amine
- 4-Bromo-3-methylbenzyl bromide
- Methyl 4-bromo-3-methylbenzoate
Uniqueness
5-(4-Bromo-3-methylbenzyl)-4-methylthiazol-2-amine is unique due to its specific substitution pattern on the benzyl and thiazole rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced bioactivity or selectivity towards certain molecular targets .
Properties
Molecular Formula |
C12H13BrN2S |
---|---|
Molecular Weight |
297.22 g/mol |
IUPAC Name |
5-[(4-bromo-3-methylphenyl)methyl]-4-methyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H13BrN2S/c1-7-5-9(3-4-10(7)13)6-11-8(2)15-12(14)16-11/h3-5H,6H2,1-2H3,(H2,14,15) |
InChI Key |
HIEFEYZUGCOBGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CC2=C(N=C(S2)N)C)Br |
Origin of Product |
United States |
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